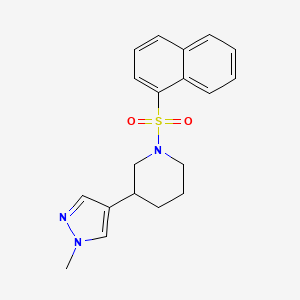

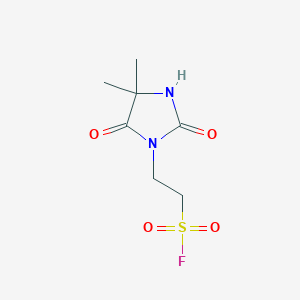

![molecular formula C19H16N6O3S B2838961 4-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(4-propylpiperazin-1-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one CAS No. 1116071-37-4](/img/structure/B2838961.png)

4-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(4-propylpiperazin-1-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oxadiazoles are a class of heterocyclic aromatic chemical compounds of the azole family, with the molecular formula C2H2N2O . They are known to appear in a variety of pharmaceutical drugs including raltegravir, butalamine, fasiplon, oxolamine, and pleconaril . Benzoxazinones, on the other hand, are a type of organic compound that contain a benzene-fused oxazine ring. They are known for their biological activities and are found in various plants.

Synthesis Analysis

The synthesis of oxadiazoles often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The position of these atoms in the ring can vary, leading to different isomers of oxadiazoles .Chemical Reactions Analysis

Oxadiazoles can participate in a variety of chemical reactions. For example, they can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Oxadiazoles are generally stable under normal conditions, but the 1,2,3-isomer is unstable and ring-opens to form the diazo ketone tautomer .Scientific Research Applications

Antibacterial Properties

1,3,4-oxadiazole derivatives have been shown to exhibit significant antibacterial properties. A study by Aziz‐ur‐Rehman et al. (2017) on related compounds demonstrated valuable antibacterial results, suggesting potential applications of similar compounds in treating bacterial infections (Aziz‐ur‐Rehman et al., 2017).

Tuberculostatic Activity

Compounds containing 1,3,4-oxadiazole, similar to the chemical structure , have also been tested for their tuberculostatic activity. A study by H. Foks et al. (2004) indicated that certain derivatives exhibited inhibiting concentrations in the range of 25 - 100 mg/ml, suggesting the potential use of these compounds in tuberculosis treatment (H. Foks et al., 2004).

Corrosion Inhibition

The 1,3,4-oxadiazole derivatives have also been researched for their corrosion inhibition properties. P. Ammal et al. (2018) found that these compounds can form protective layers on mild steel surfaces in acidic environments, indicating their potential as corrosion inhibitors (P. Ammal et al., 2018).

Antimicrobial Activities

Similarly structured compounds have demonstrated antimicrobial activities. A study by H. Bektaş et al. (2007) synthesized novel triazole derivatives, including 1,3,4-oxadiazole, and found them to possess good or moderate antimicrobial activities against various microorganisms (H. Bektaş et al., 2007).

Cytotoxic Activity

Compounds with the 1,3,4-oxadiazole moiety have been studied for their cytotoxic activities. Kany A. Abdulqader et al. (2018) synthesized a series of triazole, oxadiazole, and aza-β-lactam derivatives, demonstrating cytotoxic effects against breast cancer cells (Kany A. Abdulqader et al., 2018).

Antiepileptic Activity

The 1,3,4-oxadiazole derivatives, when coupled with natural products like limonene and citral, have been explored for antiepileptic activities. H. Rajak et al. (2013) synthesized such compounds and found that they effectively controlled seizures in various models (H. Rajak et al., 2013).

Mechanism of Action

Target of Action

Similar compounds with a 1,2,4-triazole moiety have been reported to have a wide range of medicinal actions, including anti-tubercular , protein inhibitory , anti-HIV , and other biologically active agents .

Mode of Action

It is known that the structure of these compounds can be altered using different synthetic approaches, which may influence their interaction with their targets .

Biochemical Pathways

Similar compounds with a 1,2,4-triazole moiety have shown potential as inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Pharmacokinetics

The logp and logd values of similar compounds can provide some insight into their lipophilicity, which can influence their absorption and distribution .

Result of Action

Similar compounds with a 1,2,4-triazole moiety have shown potential as effective egfr wt inhibitors with substantial anticancer efficacy .

Action Environment

The synthesis of similar compounds has been achieved using green chemistry approaches, suggesting that they may be designed with environmental considerations in mind .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . Additionally, the exploration of their biological activities and potential applications in medicine and other fields is a promising area of research.

Properties

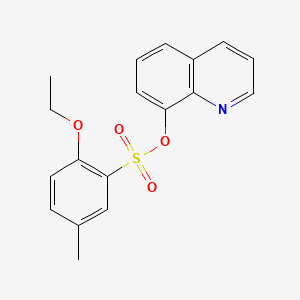

IUPAC Name |

2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O3S/c1-28-13-6-4-5-12(9-13)25-17(27)14-7-2-3-8-15(14)22-19(25)29-10-16(26)23-18-20-11-21-24-18/h2-9,11H,10H2,1H3,(H2,20,21,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDRAXMCJVMGSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate](/img/structure/B2838878.png)

![Ethyl 1-((chlorosulfonyl)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2838879.png)

![2-chloro-N-{[(3-chlorophenyl)carbamoyl]methyl}-N-methylacetamide](/img/structure/B2838882.png)

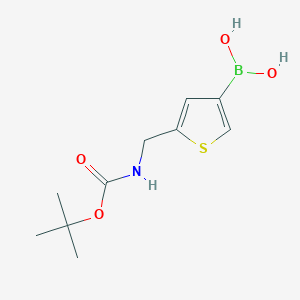

![N-(benzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2838885.png)

![N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/no-structure.png)

![1-{[(6-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2838892.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2838894.png)

![2-amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2838900.png)